N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxyacetamide
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Overview
Description
N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxyacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a 4-chlorophenyl group, a pyrrolidinone ring, and a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of a catalyst such as piperidine to form the pyrrolidinone ring.
Introduction of the Methoxyacetamide Moiety: The next step involves the reaction of the pyrrolidinone intermediate with methoxyacetyl chloride under basic conditions to introduce the methoxyacetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxyacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxyacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxyacetamide can be compared with other similar compounds to highlight its uniqueness:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group but differs in its core structure and functional groups, leading to different biological activities.
N-(4-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-carboxamides: These compounds also contain the 4-chlorophenyl group but have an oxadiazole ring, resulting in distinct pharmacological properties.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-20-9-13(18)16-7-10-6-14(19)17(8-10)12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZDFRYXHUXFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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